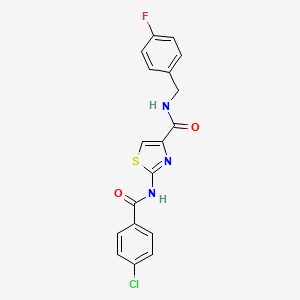

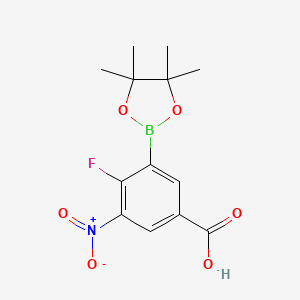

2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multistep reactions starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various nitrogenous heterocycles, including benzimidazoles and quinoxalinones . Similarly, the synthesis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative involves spectroscopic analysis and X-ray crystal structure analysis to confirm the structures . These methods could potentially be adapted for the synthesis of 2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as NMR spectroscopy, mass spectrometry, elemental analysis, and X-ray crystallography . These techniques provide detailed information about the molecular geometry and conformation, which are crucial for understanding the interaction of these molecules with biological targets. The molecular packing is often stabilized by hydrogen bonding and π-π stacking interactions, which could also be relevant for the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to undergo substitution reactions, cyclization, and the formation of supramolecular structures through non-covalent interactions . These reactions are essential for the diversification of heterocyclic scaffolds and the development of new pharmacologically active compounds. The presence of reactive functional groups such as chloro and fluoro substituents in the compound of interest suggests that it may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the presence of halogen substituents can affect the lipophilicity, electronic properties, and hydrogen bonding capacity of the molecules . These properties are important for the compound's solubility, stability, and overall pharmacokinetic profile. The analysis of related compounds provides insights into how these properties might manifest in 2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

A study focused on designing and synthesizing a series of thiazolo [3,2-a] pyrimidine derivatives using 4-fluoroaniline and ethylacetoacetate as starting materials. Among these, certain compounds exhibited significant anti-inflammatory and antinociceptive activities, determined through the rat paw edema method and thermal stimulus technique, respectively. These compounds also showed lower ulcerogenic activity and higher LD50 values, indicating their potential for safer therapeutic applications (Alam et al., 2010).

Solvent Effect on Spectra

Research on the solvent effect on absorption and fluorescence spectra of three biologically active Carboxamides, including compounds related to the chemical structure , revealed that the dipole moments of the excited state were higher than those of the ground state. This study provided insights into the photophysical properties of these compounds, potentially informing their applications in biological systems (Patil et al., 2011).

Antitumor Activity

A dual Src/Abl kinase inhibitor compound demonstrated potent antitumor activity in preclinical assays. This series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides, including compounds similar to the one , showed excellent antiproliferative activity against both hematological and solid tumor cell lines. One compound, in particular, was orally active in a K562 xenograft model of chronic myelogenous leukemia (CML), showcasing complete tumor regressions and low toxicity at multiple dose levels (Lombardo et al., 2004).

Mycobacterium Tuberculosis GyrB Inhibitors

A series of compounds were designed and synthesized targeting Mycobacterium tuberculosis GyrB ATPase, showing promising antituberculosis activity. Among these, a particular compound demonstrated significant activity across various assays, highlighting its potential as a new therapeutic agent against tuberculosis (Jeankumar et al., 2013).

Solid-Phase Synthesis

The solid-phase synthesis approach was employed to prepare 3,4,5-substituted 1,5-Benzodiazepin-2-ones, starting from 4-Fluoro-3-nitrobenzoic acid. This method highlights the versatility and efficiency of solid-phase synthesis in generating complex molecules, potentially including those similar to the compound (Lee et al., 1999).

Eigenschaften

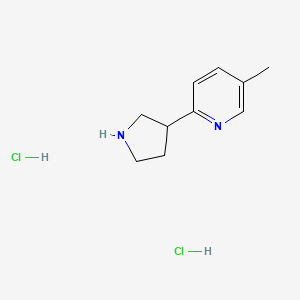

IUPAC Name |

2-[(4-chlorobenzoyl)amino]-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O2S/c19-13-5-3-12(4-6-13)16(24)23-18-22-15(10-26-18)17(25)21-9-11-1-7-14(20)8-2-11/h1-8,10H,9H2,(H,21,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOQUXVRLDSWRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorobenzamido)-N-(4-fluorobenzyl)thiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

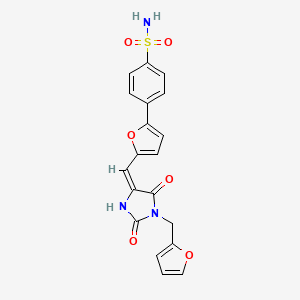

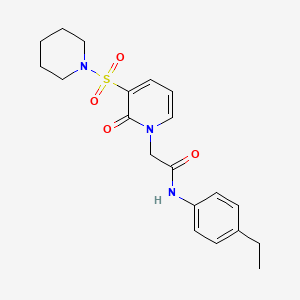

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((6-phenylpyrimidin-4-yl)methyl)acetamide](/img/structure/B2509289.png)

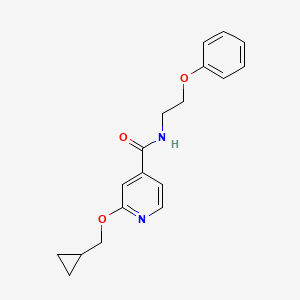

![1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B2509290.png)

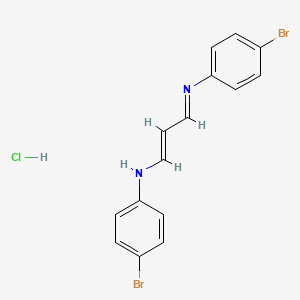

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2509293.png)

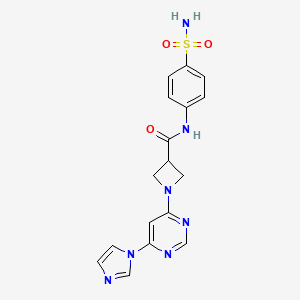

![N-(2-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2509295.png)

![4-Fluorobenzo[b]thiophen-2-ylboronic acid](/img/structure/B2509299.png)

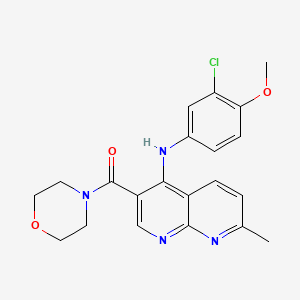

![7-Chloro-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2509302.png)